BMS-564929

説明

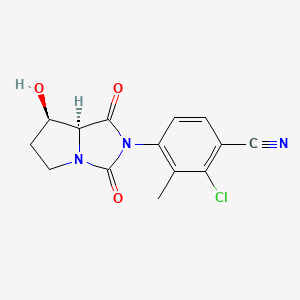

a selective androgen receptor modulator; structure in first source

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3/c1-7-9(3-2-8(6-16)11(7)15)18-13(20)12-10(19)4-5-17(12)14(18)21/h2-3,10,12,19H,4-5H2,1H3/t10-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJORAMIZFOODM-PWSUYJOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C#N)N2C(=O)C3C(CCN3C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1Cl)C#N)N2C(=O)[C@@H]3[C@@H](CCN3C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432357 |

Source

|

| Record name | (7R,7aS)-2-(3-Chloro-4-cyano-2-methylphenyl)-7-hydroxytetrahydro-2H-pyrrolo(1,2-e)imidazole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627530-84-1 |

Source

|

| Record name | 2-Chloro-3-methyl-4-[(7R,7aS)-tetrahydro-7-hydroxy-1,3-dioxo-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627530-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BMS-564929 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627530841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-564929 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (7R,7aS)-2-(3-Chloro-4-cyano-2-methylphenyl)-7-hydroxytetrahydro-2H-pyrrolo(1,2-e)imidazole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 627530-84-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BMS-564929 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BLW27W4X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Anabolic Edge: A Technical Guide to the Mechanism of Action of BMS-564929 in Skeletal Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-564929 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on skeletal muscle with minimal impact on prostatic tissue.[1][2][3] This document provides a comprehensive overview of the molecular mechanism of action of this compound in skeletal muscle, detailing its interaction with the androgen receptor (AR) and the subsequent signaling cascades that lead to its pronounced myoanabolic properties. Quantitative data from preclinical studies are summarized, and key experimental methodologies are described to provide a thorough understanding of its pharmacological profile.

Introduction: The Promise of Selective Androgen Receptor Modulators

Androgens, such as testosterone (B1683101), are well-established regulators of muscle mass and strength.[4] However, their clinical application is often limited by undesirable side effects, including prostatic hypertrophy and potential virilization in women.[5][6] Selective androgen receptor modulators (SARMs) represent a promising therapeutic class designed to elicit the anabolic benefits of androgens in target tissues like skeletal muscle while minimizing androgenic effects in tissues such as the prostate.[3][7] this compound has emerged as a significant compound in this class, exhibiting potent and selective anabolic activity in preclinical models.[1][8]

Molecular Mechanism of Action in Skeletal Muscle

The primary mechanism of action of this compound is its function as a selective agonist of the androgen receptor.[1][3] Unlike steroidal androgens, this compound's nonsteroidal structure allows for a unique interaction with the AR, leading to its tissue-selective effects.

High-Affinity Binding to the Androgen Receptor

This compound binds to the androgen receptor with high affinity, demonstrating a dissociation constant (Ki) in the nanomolar range.[2][9] This binding is highly selective for the AR over other steroid hormone receptors, such as the estrogen, progesterone, and glucocorticoid receptors, minimizing off-target effects.[1][2]

Allosteric Modulation and Cofactor Recruitment

Upon binding, this compound induces a conformational change in the AR. X-ray crystallography studies have revealed that this compound establishes unique contacts within the ligand-binding domain of the AR, distinct from those of endogenous androgens like dihydrotestosterone (B1667394) (DHT).[1] This specific conformation is thought to be the basis for its tissue selectivity, leading to the differential recruitment of coactivator and corepressor proteins in skeletal muscle compared to other tissues like the prostate.[1][2] This altered protein-protein interaction landscape ultimately dictates the specific downstream gene transcription.

Downstream Signaling Pathways

The activation of the AR by this compound in skeletal muscle initiates a cascade of signaling events that promote muscle hypertrophy. While the precise downstream targets are a subject of ongoing research, the anabolic effects of androgens in muscle are generally understood to involve:

-

Increased Protein Synthesis: Activation of the AR leads to the upregulation of genes involved in protein synthesis, contributing to an increase in muscle fiber size.[4][10] This is partly mediated through the PI3K/Akt signaling pathway.[4]

-

Satellite Cell Activation: Androgens can stimulate the proliferation and differentiation of satellite cells, which are muscle stem cells crucial for muscle repair and growth.[4]

-

Modulation of Myogenic Regulatory Factors: The expression of key myogenic regulatory factors, such as MyoD and myogenin, can be influenced by AR activation, further promoting myogenesis.[10]

The following diagram illustrates the proposed signaling pathway of this compound in skeletal muscle.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in various in vitro and in vivo models.

| Parameter | Value | Species/Model | Reference |

| Binding Affinity (Ki) for Androgen Receptor | 2.11 ± 0.16 nM | In vitro | [2] |

| In Vitro Potency (EC50) in C2C12 Myoblasts | 0.44 ± 0.03 nM | Mouse | [2] |

| In Vivo Anabolic Potency (ED50, Levator Ani) | 0.0009 mg/kg | Castrated Rat | [8] |

| In Vivo Androgenic Potency (ED50, Prostate) | 0.14 mg/kg | Castrated Rat | [8] |

| Anabolic vs. Androgenic Selectivity | ~160-fold | Castrated Rat | [8] |

| LH Suppression (ED50) | 0.008 mg/kg | Castrated Rat | [2][8] |

| Anabolic vs. LH Suppression Selectivity | ~9-fold | Castrated Rat | [8] |

Key Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

In Vitro Androgen Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.

-

Methodology: Competition binding assays were performed using radiolabeled androgens (e.g., [³H]DHT). Varying concentrations of this compound were incubated with a preparation containing the androgen receptor (e.g., from rat prostate cytosol or recombinant human AR). The displacement of the radioligand by this compound was measured, and the Ki was calculated using the Cheng-Prusoff equation.

-

Selectivity: Similar assays were conducted with receptors for other steroid hormones (estrogen, progesterone, glucocorticoid) to determine selectivity.

In Vitro Functional Potency Assay

-

Objective: To measure the functional agonist activity (EC50) of this compound in a muscle cell line.

-

Cell Line: Mouse C2C12 myoblast cells stably transfected with the rat androgen receptor and an androgen-responsive element (ARE)-driven luciferase reporter gene.

-

Methodology: Cells were treated with varying concentrations of this compound or a reference androgen (e.g., testosterone). The activation of the AR by the compound leads to the expression of the luciferase reporter. The luminescence produced by the luciferase enzyme was measured, and the concentration of this compound that produced 50% of the maximal response (EC50) was determined.

In Vivo Anabolic and Androgenic Activity in Castrated Rats

-

Objective: To assess the in vivo anabolic and androgenic effects and the tissue selectivity of this compound.

-

Animal Model: Orchiectomized (castrated) male rats. This model is sensitive to exogenous androgens.

-

Methodology: Castrated rats were treated orally with this compound at various doses for a specified period (e.g., 14 days). A control group received vehicle, and another group was treated with a reference androgen like testosterone propionate. At the end of the treatment period, the weights of the levator ani muscle (a marker of anabolic activity) and the prostate and seminal vesicles (markers of androgenic activity) were measured. Dose-response curves were generated to determine the ED50 for each tissue.

-

Luteinizing Hormone (LH) Suppression: Blood samples were collected to measure serum LH levels to assess the compound's effect on the hypothalamic-pituitary-gonadal axis.

The following diagram illustrates the general experimental workflow for the in vivo assessment of this compound.

Clinical Perspective and Future Directions

This compound was advanced to clinical trials for the treatment of age-related functional decline.[1] The potent anabolic and highly selective nature of this compound in preclinical models underscores its potential for treating muscle wasting conditions associated with aging, cancer, and other chronic diseases.[5][11][12] However, the observed suppression of luteinizing hormone, even with its selectivity for muscle, is a critical consideration for its clinical development and therapeutic window.[8] Further research is warranted to fully elucidate the downstream gene targets of this compound in skeletal muscle and to understand the long-term consequences of its use.

Conclusion

This compound represents a significant advancement in the field of selective androgen receptor modulators. Its mechanism of action, centered on selective, high-affinity binding to the androgen receptor and subsequent tissue-specific gene regulation, results in potent anabolic effects in skeletal muscle with a favorable separation from androgenic effects in the prostate. The data presented in this guide highlight its potential as a therapeutic agent for muscle wasting, while also emphasizing the need for careful consideration of its effects on the endocrine system. The detailed experimental protocols provide a framework for the continued investigation and development of next-generation SARMs with improved therapeutic profiles.

References

- 1. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. BMS-564,929 - Wikipedia [en.wikipedia.org]

- 4. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective androgen receptor modulators (SARMs) as pharmacological treatment for muscle wasting in ongoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]

- 11. Muscle wasting: emerging pathways and potential drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Study Design and Rationale for the Phase 3 Clinical Development Program of Enobosarm, a Selective Androgen Receptor Modulator, for the Prevention and Treatment of Muscle Wasting in Cancer Patients (POWER Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Potent and Selective Androgen Receptor Modulator: A Technical Guide to BMS-564929

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-564929 is a potent, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant promise in preclinical studies for its ability to selectively stimulate muscle and bone growth with minimal impact on prostatic tissues.[1] This tissue-selective activity positions this compound as a potential therapeutic agent for conditions such as muscle wasting diseases, osteoporosis, and andropause, offering a safer alternative to traditional androgen therapies. This in-depth technical guide provides a comprehensive overview of the androgen receptor binding affinity and selectivity of this compound, complete with detailed experimental protocols and visual representations of key biological pathways and workflows.

Core Data Summary

The binding affinity and selectivity of this compound for the androgen receptor (AR) and other steroid hormone receptors have been meticulously characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its pharmacological profile.

Table 1: Androgen Receptor Binding Affinity of this compound

| Compound | Receptor | Assay Type | Kᵢ (nM) |

| This compound | Androgen Receptor (AR) | Radioligand Competition Binding | 2.11 ± 0.16 |

Kᵢ represents the inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.[2][3][4]

Table 2: In Vitro Functional Activity of this compound

| Cell Line | Assay Type | EC₅₀ (nM) |

| C2C12 Myoblast | AR Transactivation | 0.44 ± 0.03 |

| Prostatic Epithelial Cells (PEC) | AR Transactivation | 8.66 ± 0.22 |

EC₅₀ represents the half-maximal effective concentration, indicating the potency of the compound in a functional assay.[3]

Table 3: Selectivity of this compound for the Androgen Receptor

| Receptor | Fold Selectivity (vs. AR) |

| Progesterone Receptor (PR) | ~400-fold |

| Estrogen Receptor α (ERα) | >1000-fold |

| Estrogen Receptor β (ERβ) | >1000-fold |

| Glucocorticoid Receptor (GR) | >1000-fold |

| Mineralocorticoid Receptor (MR) | >1000-fold |

Fold selectivity is calculated as the ratio of the Kᵢ or EC₅₀ for the off-target receptor to that of the androgen receptor, indicating the preference of the compound for the AR.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, offering researchers a practical reference for replicating or adapting these assays.

Androgen Receptor Competition Binding Assay

This assay determines the binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Line: MDA-MB-453 human breast cancer cells (endogenously expressing AR).

-

Radioligand: [³H]-Dihydrotestosterone ([³H]DHT).

-

Test Compound: this compound.

-

Binding Buffer: Specific buffer composition as per laboratory standards.

-

Wash Buffer: Specific buffer composition as per laboratory standards.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Multi-well plates.

Procedure:

-

Cell Culture: Culture MDA-MB-453 cells to an appropriate confluency.

-

Cell Harvesting: Harvest the cells and prepare a cell lysate or membrane fraction.

-

Competition Reaction: In a multi-well plate, incubate a fixed concentration of the cell preparation and [³H]DHT with varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled DHT).

-

Incubation: Incubate the plates for a defined period (e.g., 2 hours) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Steroid Hormone Receptor Selectivity Assays

To assess the selectivity of this compound, competition binding assays are performed against a panel of other steroid hormone receptors.

-

Progesterone Receptor (PR): A similar competition binding assay is conducted using T47D human breast cancer cells (endogenously expressing PR) and [³H]-progesterone as the radioligand.

-

Estrogen Receptors (ERα and ERβ): Competition binding assays are performed using purified recombinant human ERα and ERβ ligand-binding domains (LBDs) and [³H]-estradiol as the radioligand.

-

Glucocorticoid Receptor (GR): A fluorescence polarization-based assay is utilized. This method measures the change in the polarization of fluorescently labeled dexamethasone (B1670325) upon displacement by the test compound from purified recombinant human GR.

-

Mineralocorticoid Receptor (MR): A competition binding assay is performed using cytosol prepared from the kidneys of adrenalectomized rats and [³H]-aldosterone as the radioligand.

Androgen Receptor Transactivation Assay

This functional assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

Materials:

-

Cell Lines: C2C12 mouse myoblast cells and prostatic epithelial cells (PEC).

-

Transfection Reagents.

-

Plasmids: An expression vector for the human androgen receptor and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).

-

Test Compound: this compound.

-

Luciferase Assay Reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Culture the cells and co-transfect them with the androgen receptor expression plasmid and the ARE-reporter plasmid.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Lyse the cells to release the cellular contents, including the reporter protein.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control for transfection efficiency (e.g., co-transfected β-galactosidase). Plot the normalized luciferase activity against the compound concentration and determine the EC₅₀ value using non-linear regression.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the action of this compound.

Androgen Receptor Signaling Pathway

Caption: Androgen Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for Binding Affinity Determination

Caption: Workflow for Determining Androgen Receptor Binding Affinity.

Logical Relationship of this compound's Tissue Selectivity

Caption: Logical Flow of this compound's Tissue-Selective Action.

Conclusion

This compound stands out as a highly potent and selective androgen receptor modulator with a compelling preclinical profile. Its high affinity for the androgen receptor, coupled with remarkable selectivity against other steroid hormone receptors, underscores its potential for targeted therapeutic applications. The tissue-selective anabolic effects observed in muscle, with minimal impact on the prostate, are likely attributable to the unique conformational changes it induces in the androgen receptor, leading to differential recruitment of coactivators and subsequent tissue-specific gene expression. The detailed experimental protocols and visualizations provided in this guide offer a valuable resource for researchers in the field of endocrinology and drug development, facilitating further investigation into the promising therapeutic potential of this compound and other SARMs.

References

A Comprehensive Technical Guide to BMS-564929: A Novel Selective Androgen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-564929 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) developed by Bristol-Myers Squibb for conditions related to age-related functional decline in men, also known as andropause.[1][2][3][4] Unlike traditional anabolic steroids, this compound was designed to exhibit tissue-selective agonistic activity on the androgen receptor (AR), primarily targeting muscle and bone while minimizing androgenic effects on tissues like the prostate.[2][3][5] This technical guide provides a detailed overview of its chemical properties, mechanism of action, pharmacological profile, and the experimental protocols used in its characterization.

Chemical and Physical Properties

This compound is a bicyclic hydantoin (B18101) derivative.[] Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile | [4] |

| CAS Number | 627530-84-1 | [7][8] |

| Molecular Formula | C₁₄H₁₂ClN₃O₃ | [4][][7][8] |

| Molecular Weight | 305.72 g/mol | [4][][8] |

| Structure | Phenylhydantoin derivative | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist of the androgen receptor, a ligand-activated nuclear transcription factor.[2][9] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[10][11] Inside the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11][12]

The tissue selectivity of this compound is a key aspect of its mechanism. X-ray crystallography studies have revealed that this compound engages in unique binding interactions within the ligand-binding domain of the AR.[3] These distinct contacts are thought to influence the recruitment of tissue-specific co-regulatory proteins, leading to differential gene expression in anabolic tissues (muscle) versus androgenic tissues (prostate).[3] Furthermore, unlike testosterone (B1683101), this compound is not a substrate for 5α-reductase, the enzyme that converts testosterone to the more potent dihydrotestosterone (B1667394) (DHT) in tissues like the prostate.[13] This lack of amplification in androgenic tissues contributes significantly to its selective profile.[13]

Pharmacological Data

In Vitro Pharmacology

This compound is a subnanomolar AR agonist in vitro.[3] Its binding affinity and functional potency have been characterized in various assays.

Table 1: Binding Affinity and Receptor Selectivity

| Parameter | Value | Details | Source |

| AR Binding Affinity (Ki) | 2.11 ± 0.16 nM | Radioligand competition binding assay. | [7][8][14] |

| Selectivity vs. ERα & ERβ | >1000-fold | Competition binding assay with [³H]E2. | [14] |

| Selectivity vs. GR | >1000-fold | - | [14] |

| Selectivity vs. MR | >1000-fold | Competition binding using rat kidney cytosol and [³H]aldosterone. | [14] |

| Selectivity vs. PR | ~400-fold | Competition binding in T47D cells with [³H]progesterone. | [14] |

| SHBG Interaction | No significant interaction | - | [3][7] |

| Aromatase Interaction | No significant interaction | - | [3][7] |

Table 2: In Vitro Functional Potency

| Cell Line | Parameter | Value | Source |

| C2C12 Myoblasts | EC₅₀ | 0.44 ± 0.03 nM | [14] |

| Prostate Epithelial Cells (PEC) | EC₅₀ | 8.66 ± 0.22 nM | [14] |

In Vivo Pharmacology

Studies in a castrated male rat model demonstrate the potent anabolic and muscle-selective activity of this compound.

Table 3: In Vivo Efficacy in Castrated Male Rats

| Tissue | Parameter | This compound | Testosterone Propionate (B1217596) (TP) | Selectivity/Potency Ratio | Source |

| Levator Ani Muscle | ED₅₀ | 0.0009 mg/kg | - | >200x more potent than TP | [14] |

| Prostate | ED₅₀ | 0.14 mg/kg | - | - | [14] |

| Muscle vs. Prostate Selectivity | Ratio | 160-fold | - | 80x more selective than TP | [14] |

| Luteinizing Hormone (LH) Suppression | ED₅₀ | 0.008 mg/kg | - | 33x more suppressive than T | [5][13] |

At a dose of 0.1 mg/kg, this compound achieved approximately 100% stimulation of the levator ani muscle.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

Radioligand Competition Binding Assays

This protocol is used to determine the binding affinity (Ki) of this compound for various steroid hormone receptors.

-

Androgen Receptor (AR) Assay:

-

Cell Line: Human breast cancer MDA-MB-453 cells, which endogenously express AR.[14]

-

Procedure:

-

Incubate intact MDA-MB-453 cells for 2 hours at room temperature.

-

The incubation mixture contains various concentrations of this compound and a constant concentration of the radioligand [³H]dihydrotestosterone ([³H]DHT).[14]

-

Following incubation, separate bound from free radioligand.

-

Quantify radioactivity to determine the displacement of [³H]DHT by this compound.

-

Calculate the IC₅₀ and subsequently the Ki value.

-

-

-

Progesterone Receptor (PR) Assay:

-

Estrogen Receptor (ERα/β) Assay:

-

Mineralocorticoid Receptor (MR) Assay:

-

Source: Kidney cytosolic preparations from adrenalectomized rats to enrich MR concentration.[14]

-

Procedure:

-

Incubate kidney cytosol for 2 hours on ice.

-

The incubation mixture contains various concentrations of this compound, the radioligand [³H]aldosterone, and excess mifepristone (B1683876) (RU486) to block non-specific binding to the glucocorticoid receptor (GR).[14]

-

-

In Vivo Efficacy in Castrated Rat Model

This animal model is the standard for evaluating the tissue selectivity of SARMs.

-

Animal Model: Sexually mature male rats are surgically castrated to remove the endogenous source of testosterone.[14]

-

Dosing: Administer this compound orally (p.o.) at various doses over a specified treatment period. A vehicle control group and a testosterone propionate (TP) positive control group are included.

-

Endpoint Analysis:

-

At the end of the study, animals are euthanized.

-

The levator ani muscle (a proxy for anabolic activity) and the ventral prostate (a proxy for androgenic activity) are dissected and weighed.[14]

-

Serum is collected to measure levels of luteinizing hormone (LH) to assess hypothalamic-pituitary-gonadal (HPG) axis suppression.[13]

-

-

Data Analysis: Dose-response curves are generated for muscle and prostate weight changes to calculate the ED₅₀ (the dose required to achieve 50% of the maximal effect) for each tissue. The ratio of anabolic to androgenic activity is then determined.[14]

Rationale for Tissue Selectivity

The enhanced safety profile of this compound over traditional androgens stems from its ability to preferentially stimulate anabolic tissues. This selectivity is not fully understood but is attributed to a combination of factors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloro-3-methyl-4-((7R,7aS)-tetrahydro-7-hydroxy-1,3-dioxo-1H-pyrrolo(1,2-c)imidazol-2(3H)-yl)benzonitrile | C14H12ClN3O3 | CID 9882972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BMS-564,929 - Wikipedia [en.wikipedia.org]

- 7. This compound | SARM | Probechem Biochemicals [probechem.com]

- 8. This compound - MedChem Express [bioscience.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ockham's Razor and Selective Androgen Receptor Modulators (SARMs): Are We Overlooking the Role of 5α-Reductase? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of BMS-564929: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-564929 is a potent and selective, non-steroidal androgen receptor (AR) modulator (SARM) that has demonstrated significant anabolic effects in preclinical studies. As a SARM, it exhibits tissue-selective agonist activity, with a primary focus on muscle and bone, while demonstrating reduced activity in reproductive tissues like the prostate. This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation

The following tables summarize the quantitative data for this compound's in vitro activity, providing a clear comparison of its binding affinity, functional potency, and selectivity.

Table 1: Androgen Receptor Binding Affinity

| Ligand | Ki (nM) |

| This compound | 2.11 ± 0.16 |

Ki represents the inhibition constant, indicating the affinity of the compound for the androgen receptor. A lower Ki value signifies a higher binding affinity.[1][2]

Table 2: Functional Potency in Cell-Based Assays

| Cell Line | Assay Type | EC50 (nM) |

| C2C12 (myoblast) | Functional Agonist Assay | 0.44 ± 0.03 |

| PEC (prostate epithelial) | Functional Agonist Assay | 8.66 ± 0.22 |

EC50 represents the half-maximal effective concentration, indicating the potency of the compound in eliciting a functional response. A lower EC50 value signifies higher potency.[1]

Table 3: Selectivity Profile Against Other Steroid Receptors

| Receptor | Fold Selectivity vs. AR |

| Estrogen Receptor α (ERα) | >1000 |

| Estrogen Receptor β (ERβ) | >1000 |

| Glucocorticoid Receptor (GR) | >1000 |

| Mineralocorticoid Receptor (MR) | >1000 |

| Progesterone Receptor (PR) | ~400 |

Fold selectivity is the ratio of the affinity (Ki or IC50) for the off-target receptor to the affinity for the androgen receptor. Higher values indicate greater selectivity for the androgen receptor.[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on the primary literature describing the characterization of this compound.

Radioligand Competition Binding Assay for Androgen Receptor

This assay determines the binding affinity of this compound to the androgen receptor.

-

Cell Lines: MDA-MB-453 human breast cancer cells (endogenously expressing AR) or T47D human breast cancer cells (endogenously expressing PR) are used.[1]

-

Radioligand: [3H]dihydrotestosterone ([3H]DHT) for AR binding and [3H]progesterone for PR binding.[1]

-

Procedure:

-

Cells are incubated with varying concentrations of this compound.

-

A fixed concentration of the respective radioligand is added to the incubation mixture.

-

The mixture is incubated for 2 hours at room temperature to allow for competitive binding.[1]

-

Following incubation, unbound radioligand is separated from the cell-bound radioligand.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Cell-Based Agonist Assay

This assay measures the ability of this compound to activate the androgen receptor and induce a downstream response.

-

Cell Lines: C2C12 myoblast cells and prostate epithelial cells (PEC) are utilized.[1]

-

Principle: These assays typically employ a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE). Upon activation of the AR by an agonist, the receptor translocates to the nucleus, binds to the ARE, and drives the expression of the reporter gene.

-

Procedure:

-

Cells are plated in a multi-well format.

-

Cells are treated with a range of concentrations of this compound.

-

The cells are incubated for a specified period to allow for receptor activation and reporter gene expression.

-

A lysis buffer is added to the cells, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

-

Data Analysis: The EC50 value is determined by plotting the reporter gene activity against the concentration of this compound. The potency is often expressed as the concentration at which 50% of the maximum stimulatory effect of a reference agonist like DHT is achieved.[1]

In Vitro Metabolism Assay (General Methodology)

While specific data for this compound is not publicly available, a general protocol for assessing the in vitro metabolism of SARMs using liver microsomes is described below.

-

System: Human liver microsomes (HLM) or S9 fractions are commonly used as they contain a rich source of drug-metabolizing enzymes, particularly cytochrome P450s.

-

Procedure:

-

This compound is incubated with liver microsomes or S9 fraction in the presence of necessary cofactors (e.g., NADPH for phase I metabolism).

-

The reaction is allowed to proceed for a set period at 37°C.

-

The reaction is quenched at various time points by adding a solvent like acetonitrile.

-

The samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and any potential metabolites.

-

-

Data Analysis: The disappearance of the parent compound over time is used to calculate the metabolic stability (half-life, intrinsic clearance). The structures of metabolites are elucidated based on their mass-to-charge ratio and fragmentation patterns.

Mandatory Visualizations

Signaling Pathway

Caption: Androgen Receptor (AR) Signaling Pathway activated by this compound.

Experimental Workflow

Caption: Workflow for the Radioligand Competition Binding Assay.

Logical Relationship

Caption: Conceptual Diagram of this compound's Receptor Selectivity.

References

A Technical Guide to the Downstream Signaling of BMS-564929

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the selective androgen receptor modulator (SARM) BMS-564929, focusing on its mechanism of action, downstream signaling pathways, quantitative pharmacological profile, and the experimental methodologies used for its characterization. This compound is a potent, orally active, nonsteroidal SARM known for its tissue-selective anabolic effects, primarily stimulating muscle and bone growth with significantly reduced activity in androgenic tissues like the prostate.[1][2][3][4]

Core Mechanism of Action: Canonical Androgen Receptor Signaling

This compound functions as a high-affinity agonist for the androgen receptor (AR).[5][6] Like endogenous androgens, its activity is mediated through the classical nuclear receptor signaling pathway. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs) such as HSP70 and HSP90.[4]

The binding of this compound to the AR's ligand-binding domain induces a critical conformational change. This change facilitates the dissociation of HSPs and promotes the homodimerization of the receptor. The activated ligand-receptor complex then translocates into the nucleus.[4][7] Within the nucleus, the dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.[4] This binding event initiates the recruitment of a suite of coactivator proteins (e.g., p160s, CBP, TRAP), which assemble a transcriptional complex that drives the expression of androgen-responsive genes, ultimately leading to a physiological response.[2][4][8]

Caption: Canonical Androgen Receptor (AR) signaling cascade initiated by this compound.

Molecular Basis of Tissue Selectivity

A defining characteristic of this compound is its ability to selectively stimulate anabolic activity in muscle while exhibiting minimal androgenic effects in the prostate.[2] This tissue selectivity is attributed to several factors, most notably its unique interaction with the AR and its metabolic stability in androgenic tissues.

-

Differential Cofactor Recruitment : X-ray crystallography studies have revealed that this compound engages with the AR's ligand-binding domain through a set of interactions distinct from those of endogenous androgens like testosterone (B1683101).[2][9] This unique binding mode is thought to induce a specific receptor conformation that preferentially recruits certain co-regulatory proteins in anabolic tissues (e.g., muscle) over androgenic tissues (e.g., prostate), leading to a tissue-specific gene expression profile.[2][8]

-

Metabolic Stability in Prostate Tissue : In tissues like the prostate, the enzyme 5α-reductase converts testosterone into dihydrotestosterone (B1667394) (DHT), a much more potent androgen. This enzymatic amplification is a key driver of testosterone's strong androgenic effects.[10] this compound is not a substrate for 5α-reductase and therefore its potency is not amplified in the prostate.[10] This lack of metabolic conversion is a major contributor to its observed 160-fold selectivity for muscle over the prostate.[4][5]

Caption: Differential metabolic pathways of Testosterone vs. This compound in tissues.

Quantitative Pharmacological Profile

The pharmacological activity of this compound has been extensively quantified through various in vitro and in vivo assays. The data below summarizes its binding affinity, potency, and efficacy.

Table 1: Binding Affinity and Selectivity vs. Other Steroid Receptors

| Receptor | Binding Affinity (Ki, app) | Selectivity vs. AR |

|---|---|---|

| Androgen Receptor (AR) | 2.11 ± 0.16 nM[5][11] | - |

| Progesterone Receptor (PR) | ~844 nM (Calculated) | ~400-fold[1][5] |

| Estrogen Receptor α (ERα) | >30,000 nM | >1000-fold[1][5] |

| Estrogen Receptor β (ERβ) | >30,000 nM | >1000-fold[5] |

| Glucocorticoid Receptor (GR) | >30,000 nM | >1000-fold[1][5] |

| Mineralocorticoid Receptor (MR) | >30,000 nM | >1000-fold[1][5] |

Table 2: In Vitro Potency (EC50) in Functional Assays

| Cell Line | Assay Type | EC50 Value |

|---|---|---|

| C2C12 Myoblast Cells | AR Agonism | 0.44 ± 0.03 nM[5] |

| Prostate Epithelial Cells (PEC) | AR Agonism | 8.66 ± 0.22 nM[5] |

Table 3: In Vivo Efficacy (ED50) in Castrated Male Rats

| Parameter | Effect | ED50 Value (Oral Admin.) |

|---|---|---|

| Levator Ani Muscle Weight | Anabolic | 0.0009 mg/kg[4][5] |

| Prostate Weight | Androgenic | 0.14 mg/kg[4][5] |

| Luteinizing Hormone (LH) | Suppression | 0.008 mg/kg[4][10] |

Key Experimental Methodologies

The characterization of this compound relies on established protocols for assessing nuclear receptor binding and in vivo tissue responses.

A. Radioligand Competition Binding Assays

This method is used to determine the binding affinity (Ki) of this compound for the AR and other steroid receptors by measuring its ability to displace a high-affinity radiolabeled ligand.

-

Protocol Outline:

-

Receptor Source Preparation : For AR and PR, whole cells that endogenously express the receptors (e.g., MDA MB-453 for AR, T47D for PR) are used.[5][9] For other receptors like ERα, ERβ, and MR, purified receptor proteins or cytosolic preparations from specific tissues (e.g., rat kidney for MR) are utilized.[5][9]

-

Incubation : The receptor preparation is incubated with a constant concentration of a specific radiolabeled ligand (e.g., [³H]DHT for AR) and varying concentrations of the unlabeled test compound (this compound).[9]

-

Equilibration : The mixture is incubated for a set period (e.g., 2 hours) at a specific temperature (e.g., room temperature or on ice) to allow the binding to reach equilibrium.[5][9]

-

Separation : Bound and free radioligand are separated. A common method is charcoal absorption, where dextran-coated charcoal is added to absorb the free radioligand.

-

Quantification : The radioactivity of the bound ligand is measured using liquid scintillation counting.

-

Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Caption: General workflow for a radioligand competitive binding assay.

B. In Vivo Tissue Selectivity Model (Castrated Rat)

This animal model is the standard for evaluating the anabolic and androgenic activity of SARMs. Castration removes the endogenous source of testosterone, allowing for a clear assessment of the effects of the administered compound.

-

Protocol Outline:

-

Animal Model : Sexually mature male rats are surgically castrated (orchidectomized) and allowed to recover. This leads to the atrophy of androgen-dependent tissues.[5]

-

Dosing : Animals are divided into groups and treated daily with either a vehicle control, a reference androgen (e.g., testosterone propionate), or varying oral doses of this compound.[5]

-

Treatment Period : The treatment continues for a predefined period (e.g., 14 days) to allow for measurable tissue responses.

-

Tissue Collection : At the end of the study, the animals are euthanized. The levator ani muscle (a proxy for anabolic activity) and the prostate gland and seminal vesicles (proxies for androgenic activity) are carefully dissected and weighed.[2][5]

-

Data Analysis : The tissue weights are normalized to body weight. Dose-response curves are generated, and the effective dose required to produce 50% of the maximal response (ED50) is calculated for both anabolic and androgenic tissues. The ratio of these ED50 values provides a quantitative measure of tissue selectivity.[4][5]

-

Caption: Workflow for assessing the in vivo tissue selectivity of a SARM.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BMS-564,929 - Wikipedia [en.wikipedia.org]

- 4. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - MedChem Express [bioscience.co.uk]

- 7. Targeting signaling pathways in prostate cancer: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | CAS:627530-84-1 | Androgen receptor (AR) modulator | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. Ockham's Razor and Selective Androgen Receptor Modulators (SARMs): Are We Overlooking the Role of 5α-Reductase? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | SARM | Probechem Biochemicals [probechem.com]

The Impact of BMS-564929 on Gene Expression: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the selective androgen receptor modulator (SARM) BMS-564929 and its influence on gene expression. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, presents available quantitative data, outlines key experimental methodologies, and visualizes the associated signaling pathways and workflows.

Introduction to this compound

This compound is a potent, orally active, nonsteroidal SARM that has been investigated for its potential therapeutic benefits in conditions such as age-related functional decline.[1] As a SARM, it exhibits tissue-selective agonist activity for the androgen receptor (AR), with a notable preference for anabolic effects in muscle tissue over androgenic effects in the prostate.[1][2] This selectivity presents a significant advantage over traditional androgen therapies. This compound binds to the androgen receptor with high affinity, initiating a cascade of molecular events that culminate in the modulation of target gene expression.

Quantitative Analysis of this compound Activity

While comprehensive genome-wide studies detailing the specific fold-changes of endogenous genes in response to this compound are not extensively available in public literature, its activity has been quantified in vitro using reporter gene assays. These assays measure the ability of the compound to activate the androgen receptor and drive the expression of a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).

The table below summarizes the key quantitative metrics for this compound's in vitro potency.

| Parameter | Value | Cell Line | Assay Type | Reference |

| Ki (binding affinity for AR) | 2.11 ± 0.16 nM | - | Radioligand Binding Assay | [3] |

| EC50 (potency) | 0.44 ± 0.03 nM | C2C12 (myoblast) | Luciferase Reporter Gene Assay | [3] |

| EC50 (potency) | 8.66 ± 0.22 nM | PEC (prostate epithelial cells) | Luciferase Reporter Gene Assay | [3] |

These data highlight the subnanomolar potency of this compound as an AR agonist and demonstrate its significantly higher potency in muscle cells compared to prostate cells in these in vitro systems, supporting its classification as a SARM.

Signaling Pathway and Mechanism of Action

This compound, as an androgen receptor agonist, follows the established signaling pathway for nuclear receptors. Upon entering the cell, it binds to the ligand-binding domain of the androgen receptor, which is typically sequestered in the cytoplasm in an inactive complex with heat shock proteins. Ligand binding induces a conformational change in the AR, leading to its dissociation from the chaperone proteins, dimerization, and translocation into the nucleus. Within the nucleus, the AR-BMS-564929 complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes. This binding event recruits co-activators and the general transcriptional machinery, ultimately leading to the up- or down-regulation of gene expression.

Experimental Protocols

The following section details a generalized protocol for a key experiment used to quantify the activity of AR agonists like this compound.

Luciferase Reporter Gene Assay for AR Agonist Activity

This assay is a common and effective method for determining the potency (EC50) of a compound that activates the androgen receptor.

Objective: To quantify the dose-dependent activation of the androgen receptor by this compound in a cellular context.

Materials:

-

Cell line expressing the androgen receptor (e.g., C2C12, LNCaP, or a transiently transfected cell line like HEK293).

-

An expression vector for the human androgen receptor (if using a non-endogenously expressing cell line).

-

A reporter plasmid containing a luciferase gene downstream of a promoter with one or more androgen response elements (AREs).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.

-

Cell culture medium and supplements.

-

Transfection reagent.

-

This compound and a reference androgen (e.g., dihydrotestosterone, DHT).

-

Luciferase assay reagent kit (e.g., Dual-Luciferase® Reporter Assay System).

-

Luminometer.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection (if necessary): Co-transfect the cells with the ARE-luciferase reporter plasmid, the AR expression plasmid (if needed), and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and the reference agonist (DHT) in the appropriate cell culture medium. Remove the transfection medium and add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compounds for 18-24 hours.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add passive lysis buffer. Incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete lysis.

-

Luminometry:

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Add the firefly luciferase assay reagent and measure the luminescence.

-

Add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase. Measure the Renilla luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Expected Effects on Androgen Receptor Target Gene Expression

While specific gene expression profiles for this compound are not widely published, as a potent AR agonist, it is expected to modulate the expression of known androgen-responsive genes. The androgen receptor regulates a broad transcriptional program involved in various cellular processes. In prostate cancer cells, for instance, androgen treatment alters the expression of hundreds of genes.[4]

Examples of well-established AR target genes include:

-

Prostate-Specific Antigen (PSA or KLK3): A classic androgen-regulated gene, often used as a biomarker for AR activity in prostate tissue.[5][6]

-

TMPRSS2: A transmembrane protease that is highly expressed in prostate tissue and regulated by androgens.

-

FKBP5: An immunophilin that is a sensitive and robust marker of AR activity.

-

NKX3-1: A prostate-specific homeodomain protein that is critical for prostate development and a direct AR target.[6]

In muscle tissue, androgens are known to regulate genes involved in muscle protein synthesis and differentiation. While the specific targets of this compound in C2C12 myoblasts have not been fully elucidated, its anabolic effects suggest a modulation of myogenic regulatory factors and components of the protein synthesis machinery.

Conclusion

This compound is a potent and selective androgen receptor modulator with demonstrated efficacy in preclinical models. Its mechanism of action is centered on the activation of the androgen receptor and the subsequent regulation of a wide array of target genes. While detailed, publicly available data on its genome-wide effects on gene expression is limited, its activity has been well-characterized through in vitro reporter gene assays, which confirm its high potency and tissue-selective profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers investigating this and other novel SARMs. Further research, including transcriptomic studies such as RNA sequencing, will be invaluable in fully elucidating the precise gene expression signature of this compound and its therapeutic potential.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. Regulation of the androgen receptor by SET9-mediated methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Androgen receptor genomic regulation - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of BMS-564929: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-564929 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant tissue selectivity in preclinical studies.[1][2][3] Developed by Bristol-Myers Squibb, this compound has been investigated for its potential to provide the anabolic benefits of androgens on muscle and bone, with reduced androgenic effects on tissues such as the prostate.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its binding affinity, in vitro and in vivo efficacy, mechanism of action, and detailed experimental protocols.

Core Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Binding Affinity and Selectivity

| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. AR | Reference |

| Androgen Receptor (AR) | 2.11 ± 0.16 | - | [1] |

| Estrogen Receptor α (ERα) | >2110 | >1000-fold | [1][2] |

| Estrogen Receptor β (ERβ) | >2110 | >1000-fold | [1][2] |

| Progesterone Receptor (PR) | ~844 | ~400-fold | [1][2] |

| Glucocorticoid Receptor (GR) | >2110 | >1000-fold | [1][2] |

| Mineralocorticoid Receptor (MR) | >2110 | >1000-fold | [1][2] |

Table 2: In Vitro Functional Activity

| Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| C2C12 Myoblast | AR-driven luciferase reporter | EC50 | 0.44 ± 0.03 | [1][2] |

| Prostate Epithelial Cells (PEC) | AR-driven luciferase reporter | EC50 | 8.66 ± 0.22 | [1][2] |

Table 3: In Vivo Efficacy in Castrated Male Rats

| Tissue | Parameter | This compound (ED50, mg/kg) | Testosterone (B1683101) Propionate (B1217596) (ED50, mg/kg) | Selectivity (Muscle vs. Prostate) | Reference |

| Levator Ani Muscle | Anabolic Activity | 0.0009 | 0.21 | 160-fold | [1][2] |

| Prostate | Androgenic Activity | 0.14 | 0.42 | - | [1][2] |

| Luteinizing Hormone (LH) Suppression | Endocrine Effect | 0.008 | - | - | [6] |

Mechanism of Action: Androgen Receptor Signaling Pathway

This compound functions as a selective agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][4] Upon binding to the AR in the cytoplasm, this compound induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to androgen response elements (AREs) on the DNA. This binding event recruits co-activator proteins, initiating the transcription of target genes responsible for anabolic effects in tissues like muscle and bone. The tissue selectivity of this compound is believed to arise from its unique interaction with the AR, leading to differential recruitment of co-regulators in various tissues compared to endogenous androgens like testosterone.[3]

Androgen Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Androgen Receptor Binding Assay

This assay determines the binding affinity of this compound to the androgen receptor through a competitive binding format.

-

Preparation of AR Source: Human cancer epithelial breast cell lines (e.g., MDA-MB-453) endogenously expressing AR are utilized.[6]

-

Reaction Mixture: Varying concentrations of this compound are incubated with whole cells and a constant concentration of a radiolabeled androgen, such as [³H]dihydrotestosterone ([³H]DHT).

-

Incubation: The reaction mixtures are incubated for 2 hours at room temperature to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Cell-bound radioactivity is separated from the unbound radioligand through filtration.

-

Quantification: The amount of radioactivity bound to the cells is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]DHT (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Workflow for Androgen Receptor Competitive Binding Assay.

In Vitro Functional Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of this compound to activate the androgen receptor and drive the expression of a reporter gene.

-

Cell Line Preparation: A suitable cell line (e.g., C2C12 myoblasts or prostate epithelial cells) is stably transfected with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of an androgen-responsive promoter.[2]

-

Cell Seeding: The transfected cells are seeded into multi-well plates and allowed to adhere.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or a reference androgen (e.g., DHT) and incubated for a sufficient period to allow for gene expression (typically 18-24 hours).

-

Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzyme.

-

Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the level of AR activation. The EC50 value, the concentration of this compound that produces 50% of the maximal response, is calculated.

Workflow for In Vitro Luciferase Reporter Gene Assay.

In Vivo Efficacy Study (Castrated Rat Model)

This animal model is used to assess the in vivo anabolic and androgenic activity of this compound.

-

Animal Model: Sexually mature male Sprague-Dawley rats are surgically castrated to remove the endogenous source of androgens.

-

Acclimation: The animals are allowed to recover from surgery and acclimate to the housing conditions.

-

Dosing: this compound is administered orally (p.o.) once daily for a specified period (e.g., 14 days). A vehicle control group and a positive control group treated with testosterone propionate (TP) are included.

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and target tissues, including the levator ani muscle (anabolic) and the prostate gland (androgenic), are carefully dissected and weighed.

-

Data Analysis: The weights of the levator ani muscle and prostate are normalized to body weight. Dose-response curves are generated, and the ED50 values (the dose required to produce 50% of the maximal effect) for anabolic and androgenic activity are calculated. The tissue selectivity is determined by the ratio of the ED50 values for the prostate and the levator ani muscle.

Workflow for In Vivo Efficacy Study in Castrated Rats.

Conclusion

The preclinical data for this compound demonstrate its profile as a potent and highly selective androgen receptor modulator with significant anabolic activity in muscle and a favorable safety window with respect to androgenic effects on the prostate in animal models.[1][2][3] Its oral bioavailability and tissue-selective properties highlight its potential as a therapeutic agent for conditions such as muscle wasting and age-related functional decline.[3][4] The detailed experimental protocols and summary data presented in this guide provide a valuable resource for researchers in the field of SARM development and endocrine pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. BMS-564,929 - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-564929 is a potent and orally bioavailable non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant promise in preclinical research for combating age-related functional decline, particularly sarcopenia (muscle wasting). As an agonist of the androgen receptor (AR), this compound exhibits tissue-selective anabolic effects, promoting muscle growth with markedly less impact on prostatic tissues compared to traditional androgens like testosterone (B1683101).[1] This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support further research and development in this field. While preclinical data are robust, it is important to note that publicly available results from clinical trials specifically investigating this compound for age-related functional decline in humans are limited.

Core Mechanism of Action: Selective Androgen Receptor Modulation

This compound functions as a high-affinity agonist for the androgen receptor, with a binding affinity (Ki) of 2.11 ± 0.16 nM.[2][3] Its selectivity is a key characteristic; it is over 1000-fold more selective for the AR than for estrogen receptors (ERα and ERβ), the glucocorticoid receptor (GR), and the mineralocorticoid receptor (MR).[2] It also shows approximately 400-fold selectivity over the progesterone (B1679170) receptor (PR).[2] Unlike testosterone, this compound does not significantly interact with sex hormone-binding globulin (SHBG) or aromatase.[1]

The tissue selectivity of this compound is attributed to its unique interaction with the AR ligand-binding domain, which is thought to recruit a distinct set of co-regulatory proteins compared to dihydrotestosterone (B1667394) (DHT), leading to differential gene expression in various tissues.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, primarily extracted from the foundational study by Ostrowski et al. in Endocrinology (2007).

Table 1: In Vitro Activity of this compound vs. Testosterone

| Parameter | This compound | Testosterone | Reference |

| AR Binding Ki (nM) | 2.11 ± 0.16 | 0.25 ± 0.03 | [4] |

| C2C12 Myoblast EC50 (nM) | 0.44 ± 0.03 | 2.81 ± 0.48 | [4][5] |

| PEC Prostate Cell EC50 (nM) | 8.66 ± 0.22 | 2.17 ± 0.49 | [2][4] |

| SHBG IC50 (nM) | >30,000 | 7 ± 1 | [4] |

| Aromatase IC50 (nM) | >30,000 | 740 ± 2 | [4] |

C2C12 is a mouse myoblast cell line, and PEC is a rat prostate epithelial cell line.[5][6]

Table 2: In Vivo Anabolic and Androgenic Activity in Castrated Rats

| Compound | Dose (mg/kg/day) | Levator Ani Muscle Weight (% of Intact Control) | Ventral Prostate Weight (% of Intact Control) | Reference |

| Vehicle | - | 25 | 10 | [5] |

| Intact Control | - | 100 | 100 | [5] |

| This compound | 0.03 | ~75 | ~15 | [5] |

| 0.1 | ~100 | ~20 | [5] | |

| 0.3 | >125 | ~25 | [5] | |

| 1 | >125 | ~30 | [5] | |

| Testosterone Propionate | 0.3 | ~75 | ~60 | [5] |

| 1 | ~125 | ~125 | [5] |

Data are approximated from graphical representations in Ostrowski et al. (2007) and demonstrate the potent and selective anabolic effect of this compound on muscle tissue with significantly less stimulation of the prostate compared to testosterone propionate.[5]

Signaling Pathways

This compound exerts its anabolic effects on muscle through the activation of the androgen receptor signaling pathway. Upon binding of this compound, the AR translocates to the nucleus and modulates the transcription of target genes. This leads to the activation of downstream anabolic signaling cascades, including the Akt and mTOR pathways, which are central regulators of muscle protein synthesis and hypertrophy.

Experimental Protocols

Androgen Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a synthesized representation for determining the binding affinity of a test compound like this compound to the androgen receptor.

Materials:

-

Human recombinant AR protein

-

[3H]-Dihydrotestosterone ([3H]-DHT) as the radioligand

-

Test compound (this compound) at various concentrations

-

Wash buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Scintillation fluid

-

Scintillation counter

-

96-well filter plates

Procedure:

-

Prepare serial dilutions of the test compound (this compound) and a non-labeled competitor (e.g., unlabeled DHT for determining non-specific binding).

-

In a 96-well plate, add a fixed concentration of human recombinant AR protein to each well.

-

Add the serially diluted test compound or unlabeled competitor to the respective wells.

-

Add a fixed concentration of [3H]-DHT to all wells.

-

Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

-

Following incubation, rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Wash each well multiple times with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (wells with excess unlabeled DHT) from the total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]-DHT binding) by non-linear regression analysis.

-

Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

AR Functional Transactivation Assay (Luciferase Reporter Assay)

This protocol outlines a method to assess the functional agonist or antagonist activity of a compound on the androgen receptor.

Materials:

-

A suitable mammalian cell line (e.g., C2C12 myoblasts or PC-3 prostate cancer cells)

-

Expression vector for the human androgen receptor

-

Reporter vector containing a luciferase gene under the control of an androgen-responsive element (ARE)

-

Transfection reagent

-

Cell culture medium (phenol red-free) with charcoal-stripped fetal bovine serum (to remove endogenous steroids)

-

Test compound (this compound) at various concentrations

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the chosen cell line with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.

-

Plate the transfected cells in a 96-well plate and allow them to adhere and recover for 24 hours.

-

Replace the medium with phenol (B47542) red-free medium containing charcoal-stripped serum.

-

Add serial dilutions of the test compound (this compound) to the cells. Include a vehicle control and a positive control (e.g., DHT).

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence in each well using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the log of the test compound concentration to generate a dose-response curve.

-

Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical evaluation workflow for a novel SARM like this compound.

Clinical Development for Age-Related Functional Decline

While the initial preclinical data for this compound were highly encouraging and suggested its advancement into clinical trials for age-related functional decline, there is a lack of publicly available data from these trials.[1] Searches of clinical trial registries and the published literature did not yield specific results for this compound in sarcopenia or related conditions. The development of SARMs for such indications has faced challenges, with some trials of other SARMs showing increases in lean body mass that did not translate into significant improvements in muscle strength or physical function.[7][8]

Conclusion

This compound remains a significant compound of interest in the field of SARM research due to its potent and selective anabolic effects on muscle tissue demonstrated in preclinical models. The data presented in this guide underscore its potential as a therapeutic agent for age-related muscle wasting. However, the absence of clinical trial data makes it difficult to ascertain its efficacy and safety profile in human populations for this indication. Further research and the potential publication of clinical findings are necessary to fully elucidate the therapeutic utility of this compound in combating age-related functional decline.

References

- 1. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Establishment of conditionally immortalized mouse glomerular parietal epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase IIA randomized, placebo-controlled clinical trial to study the efficacy and safety of the selective androgen receptor modulator (SARM), MK-0773 in female participants with sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Tissue-Specific Effects of BMS-564929: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract